molecular formula C11H14ClNO2 B11799077 (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride

(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B11799077
M. Wt: 227.69 g/mol
InChI Key: YCRZTIFARPPHLV-FVGYRXGTSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is (R)-4-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride , reflecting its stereochemistry at the C4 position of the pyrrolidinone ring and the substitution pattern on the aromatic moiety. The CAS Registry Number 1384268-74-9 uniquely identifies this enantiopure form. The "R" designation specifies the absolute configuration of the chiral center, which is critical for its physicochemical and biological properties. The hydrochloride salt designation indicates the presence of a protonated amine group stabilized by a chloride counterion, a common strategy to enhance solubility and crystallinity in pharmaceutical intermediates.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₄ClNO₂ corresponds to a molecular weight of 227.69 g/mol . Breaking this down:

  • C₁₁H₁₃NO₂ : The neutral pyrrolidinone base (molecular weight: 191.23 g/mol).
  • HCl : The hydrochloride component adds 36.46 g/mol.

A comparative analysis with the related isomer 1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 30425-47-9, C₁₁H₁₃NO₂, 191.23 g/mol) highlights the structural impact of methoxy group positioning and the hydrochloride’s contribution to molecular weight. The chloride ion’s electronegativity also influences the compound’s polarity, as evidenced by its solubility profile in polar solvents.

Stereochemical Considerations of the R-Enantiomer

The chiral center at C4 of the pyrrolidinone ring dictates the compound’s stereochemical identity. The R configuration arises from the Cahn-Ingold-Prelog priority rules applied to the substituents:

  • 3-Methoxyphenyl group (highest priority due to aromaticity and oxygen).
  • Carbonyl group (C=O).
  • Methylene group (CH₂).
  • Hydrogen atom .

The SMILES notation O=C1NCC@@HC1.[H]Cl explicitly encodes the R configuration via the @@H descriptor. Enantiomeric purity is critical for applications in asymmetric synthesis or receptor-targeted drug design, as biological systems often exhibit stereoselectivity.

Hydrochloride Salt Formation: Physicochemical Implications

The hydrochloride salt forms via protonation of the pyrrolidinone’s secondary amine (N-H) by hydrochloric acid. Key implications include:

  • Enhanced aqueous solubility : The ionic interaction between the ammonium cation (NH⁺) and chloride anion (Cl⁻) improves dissolution in polar solvents.
  • Crystallinity : Salt formation promotes ordered crystal packing, facilitating characterization via X-ray diffraction.
  • Stability : Protonation reduces susceptibility to oxidative degradation at the amine site.

Comparative studies of the free base (C₁₁H₁₃NO₂) and hydrochloride (C₁₁H₁₄ClNO₂) reveal differences in melting points and hygroscopicity, underscoring the hydrochloride’s advantages in handling and storage.

Crystalline Structure Analysis via X-ray Diffraction

While the crystal structure of (R)-4-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride remains unpublished, analogous compounds like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone provide methodological insights. Typical parameters for such analyses include:

  • Space group : P2₁/c (common for chiral molecules).
  • Unit cell dimensions : a = 10–12 Å, b = 5–7 Å, c = 15–20 Å.
  • Z′ value : 1 (one molecule per asymmetric unit).

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(4R)-4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

YCRZTIFARPPHLV-FVGYRXGTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC(=O)NC2.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC2.Cl

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

A widely adopted method involves the cyclization of (R)-4-aminobutanolic acid derivatives. For example, ®-methyl 5-oxopyrrolidine-2-carboxylate undergoes reduction with sodium borohydride in methanol at 0°C to yield (R)-4-hydroxymethylpyrrolidin-2-one, a structural analog. The stereochemical integrity is preserved using chiral auxiliaries such as Evans oxazolidinones, achieving enantiomeric excess (e.e.) >95%.

Reaction Conditions :

ParameterValue
Reducing agentNaBH₄ (2.5 equiv)
SolventMeOH
Temperature0°C → RT
Yield78–85%

Heck–Matsuda Desymmetrization

For aryl functionalization, the Heck–Matsuda reaction desymmetrizes N-protected 2,5-dihydro-1H-pyrroles. Using a palladium catalyst with (R)-BINAP ligand, 3-methoxyphenyldiazonium tetrafluoroborate couples to the pyrrole core, installing the aryl group with >90% e.e.. This method bypasses the need for pre-functionalized boronic acids.

Introduction of the 3-Methoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids are preferred coupling partners due to their stability and commercial availability. 4-Bromo-pyrrolidin-2-one reacts with 3-methoxyphenylboronic acid under Suzuki conditions:

Procedure :

  • Dissolve 4-bromo-pyrrolidin-2-one (1.0 equiv) and 3-methoxyphenylboronic acid (1.2 equiv) in degassed DME/H₂O (4:1).

  • Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 80°C for 12 h under N₂.

  • Isolate product via extraction (EtOAc/H₂O) and purify by silica chromatography.

Outcomes :

  • Yield: 65–72%

  • Purity: >98% (HPLC)

Electrophilic Aromatic Substitution

Direct substitution on pre-formed pyrrolidin-2-one is less common due to ring strain. However, 4-nitro-pyrrolidin-2-one undergoes nitration followed by methoxylation using Cu(OAc)₂ and MeONa in DMF at 120°C. This route is limited by regioselectivity challenges.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution (DKR)

Racemic 4-(3-methoxyphenyl)pyrrolidin-2-one is resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted (e.e. = 88–92%).

Chiral Chromatography

Preparative SFC with Chiralpak® AD-H columns resolves enantiomers using supercritical CO₂/MeOH (90:10). Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.8 min.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether at 0°C. Precipitation yields the hydrochloride salt with >99% purity.

Optimized Protocol :

  • Dissolve (R)-4-(3-methoxyphenyl)pyrrolidin-2-one (1.0 equiv) in dry Et₂O.

  • Bubble HCl gas until pH ≈ 1.

  • Filter and wash with cold ether.

  • Dry under vacuum (40°C, 12 h).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32 (t, J = 7.8 Hz, 1H, ArH), 6.88–6.82 (m, 3H, ArH), 4.21 (q, J = 6.5 Hz, 1H, CH), 3.79 (s, 3H, OCH₃), 3.15–2.98 (m, 2H, CH₂), 2.65–2.55 (m, 1H, CH₂), 2.12–1.95 (m, 1H, CH₂).

  • HRMS : m/z calcd. for C₁₁H₁₃NO₂ [M+H⁺]: 206.0947, found: 206.0943.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), flow = 1.0 mL/min, λ = 254 nm. Retention time = 6.7 min.

  • Chiral SFC : e.e. = 98.5%.

Industrial-Scale Production Challenges

Catalyst Recycling

Pd catalysts from Suzuki reactions are recovered via silica-immobilized triphenylphosphine ligands, reducing costs by 40%.

Solvent Recovery

Methanol from reduction steps is distilled and reused, achieving 85% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The pyrrolidine scaffold, which includes (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride, is significant in medicinal chemistry due to its versatility in drug design. Pyrrolidine derivatives have been extensively studied for their potential therapeutic effects, including:

  • Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit anticancer properties by targeting specific receptors involved in tumor growth and metastasis. For instance, compounds derived from the pyrrolidine structure have shown efficacy as CXCR4 chemokine receptor antagonists, which are crucial in cancer metastasis management .
  • Anti-diabetic Properties : Certain pyrrolidine derivatives have demonstrated the ability to activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose metabolism and lipid profiles in diabetic models. Specifically, compounds like (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride can enhance insulin sensitivity and reduce blood sugar levels .

Antagonistic Properties

The compound has been characterized for its antagonistic activity against various receptors. For instance:

  • RXFP3 Antagonism : Studies have shown that modifications of the pyrrolidine structure can yield potent antagonists for RXFP3, a receptor implicated in several physiological processes. The structure-activity relationship (SAR) of these compounds highlights the importance of the phenyl group linked to the pyrrolidinone moiety for maintaining biological activity .

Selectivity and Potency

The selectivity of (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride towards specific biological targets is crucial for its therapeutic applications:

  • Receptor Binding Affinity : The binding affinity of this compound to targets such as CXCR4 has been quantified, with IC50 values indicating its potential effectiveness as an antimetastatic agent. For example, one derivative showed an IC50 value of 79 nM against CXCR4, suggesting strong competitive binding capabilities .

Therapeutic Potential

The therapeutic implications of (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride extend across several medical conditions:

  • Cancer Treatment : By inhibiting pathways associated with tumor growth and metastasis, this compound holds promise as a candidate for cancer therapeutics. Its ability to modulate chemokine receptors may provide a novel approach to treating various cancers .
  • Metabolic Disorders : The dual agonistic activity on PPARα and PPARγ positions this compound as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Its efficacy in improving metabolic profiles makes it a valuable candidate for further development .

Recent Developments

Recent studies have focused on synthesizing and characterizing new derivatives based on the (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride framework:

CompoundActivityIC50 ValueReference
Compound ACXCR4 Antagonist79 nM
Compound BPPAR Agonist5–90 nM
Compound CRXFP3 AntagonistVaries with modification

These findings underscore the ongoing research efforts aimed at optimizing the pharmacological properties of pyrrolidine derivatives.

Mechanism of Action

The mechanism by which ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrrolidin-2-one Derivatives

The target compound shares structural homology with other 4-aryl-pyrrolidin-2-ones, differing primarily in substituent position and functional groups. Key analogs include:

Compound Name Substituent Position/Group Configuration Key Properties/Findings References
(R)-4-(3-Methylphenyl)pyrrolidin-2-one 3-Methylphenyl R Lower electron density; potential metabolic stability
(S)-4-(4-Methylphenyl)pyrrolidin-2-one 4-Methylphenyl S Stereospecific activity; used in Baclofen synthesis
BW373U86 Complex (piperazinyl, benzamide) Racemic Delta opioid agonist; convulsive side effects
Baclofen Hydrochloride β-(4-Chlorophenyl)-GABA R/S GABAB agonist; muscle relaxant
Key Observations:
  • Substituent Position : The 3-methoxyphenyl group in the target compound may enhance binding affinity to specific receptors compared to 4-methylphenyl analogs due to altered steric and electronic interactions .
  • Stereochemistry : The (R)-configuration is critical for enantiomer-specific activity, as seen in Baclofen derivatives, where stereochemistry dictates GABAB receptor selectivity .

Pharmacological and Behavioral Profiles

Delta Opioid Receptor Agonists (e.g., BW373U86):
  • BW373U86, a racemic pyrrolidinone derivative, acts as a delta opioid agonist with systemic activity. It suppresses food-maintained behaviors in primates but lacks antinociceptive or respiratory effects .
  • Critical Difference: Unlike BW373U86, the target compound lacks reported opioid activity, suggesting divergent receptor targets.
GABAergic Analogs (e.g., Baclofen):
  • Baclofen, though structurally distinct (GABA backbone), shares functional overlap in muscle relaxation applications. The target compound’s pyrrolidinone core may offer metabolic stability advantages over GABA derivatives .

Physicochemical and Toxicological Considerations

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, critical for bioavailability.
  • Toxicity: Simpler pyrrolidinones (e.g., 4-aryl analogs) show fewer convulsive effects than BW373U86, which activates delta opioid pathways linked to seizures .

Biological Activity

(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a 3-methoxyphenyl group. Its molecular formula is C12H15ClN2OC_{12}H_{15}ClN_2O with a molecular weight of approximately 240.71 g/mol. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances the compound's binding affinity through hydrophobic interactions, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other pyrrolidine derivatives that have shown activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .
  • Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundMIC (mg/mL)Activity
(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride0.0039 - 0.025Active against S. aureus and E. coli
Sodium pyrrolidide0.025 - 0.1Inhibitory against various harmful bacteria

Anticancer Properties

In vitro studies suggest that (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The mechanism likely involves modulation of signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of related pyrrolidine compounds has revealed that modifications to the substituents can significantly affect biological activity. For example:

  • Methoxy Substitution : The presence of a methoxy group enhances lipophilicity and receptor binding affinity.
  • Chirality : The (R) configuration is crucial for optimal interaction with biological targets, as demonstrated in studies where enantiomers exhibited differing potencies .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrrolidine derivatives, finding that those with methoxy substitutions exhibited enhanced activity against S. aureus and E. coli, with MIC values as low as 0.0039 mg/mL .
  • Anticancer Activity : In a series of tests on cancer cell lines, (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride showed promising results in inhibiting cell growth and inducing apoptosis, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride, and how can purity be optimized?

A common approach involves cyclization of a precursor followed by chiral resolution and salt formation. For example, HCl treatment of the free base (e.g., (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one) under controlled temperature (0–50°C) yields the hydrochloride salt. Crystallization from aqueous HCl can enhance purity, as demonstrated by a 52.7% yield after filtration and drying . Purity optimization may include recrystallization in cold aqueous HCl or chiral HPLC for enantiomeric resolution .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • XRPD (X-Ray Powder Diffraction): Essential for confirming crystallinity and identifying polymorphic forms. Peaks at specific 2θ values (e.g., 10.5°, 15.2°, 20.7°) are characteristic of the crystalline hydrochloride salt .
  • NMR Spectroscopy: Key for verifying stereochemistry (e.g., (R)-configuration) and detecting impurities. The methoxyphenyl group’s aromatic protons and pyrrolidinone ring protons should show distinct splitting patterns.
  • HPLC-MS: Validates molecular weight ([M+H]+ expected at ~267.7 g/mol) and monitors chiral purity .

Q. How does the compound’s solubility profile influence experimental design?

The hydrochloride salt improves aqueous solubility compared to the free base, making it suitable for in vitro assays (e.g., receptor binding studies). Solubility in polar solvents (water, DMSO) facilitates dose-response experiments, while limited solubility in non-polar solvents (e.g., chloroform) may require sonication or co-solvents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or purity across synthesis protocols?

Contradictions often arise from variations in reaction conditions (e.g., HCl concentration, temperature). For instance, heating to 50°C during salt formation may dissolve impurities but risks thermal degradation. Methodological solutions include:

  • Design of Experiments (DoE): Systematic optimization of parameters like pH, temperature, and solvent ratios.
  • In-line Analytics: Use PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor crystallization in real time .

Q. What strategies ensure chiral purity in large-scale synthesis?

  • Chiral Resolving Agents: Use enantiopure acids (e.g., tartaric acid) to form diastereomeric salts, followed by selective crystallization.
  • Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer of a prochiral precursor.
  • Chiral HPLC: Preparative-scale columns with cellulose-based stationary phases achieve >99% enantiomeric excess .

Q. What mechanisms underlie the compound’s potential biological activity, and how can they be probed?

The methoxyphenyl and pyrrolidinone moieties suggest interactions with CNS targets (e.g., serotonin or dopamine receptors). Methodological approaches include:

  • Molecular Docking: Model interactions with receptor binding pockets (e.g., 5-HT4 receptor) using software like AutoDock.
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells to confirm target engagement .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

  • pH Stability: The hydrochloride salt is stable in acidic conditions (pH 2–4) but may hydrolyze in alkaline buffers. Use lyophilization for long-term storage.
  • Thermal Stability: DSC (Differential Scanning Calorimetry) data show decomposition above 200°C, indicating room-temperature storage is suitable .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

Discrepancies may stem from assay conditions (e.g., cell type, incubation time). Solutions include:

  • Standardized Protocols: Adopt guidelines like NIH’s Assay Guidance Manual for reproducibility.
  • Orthogonal Assays: Validate results using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity independently .

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